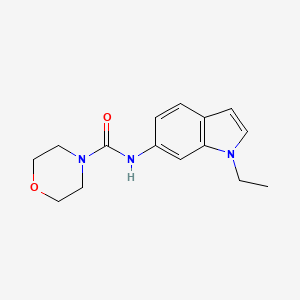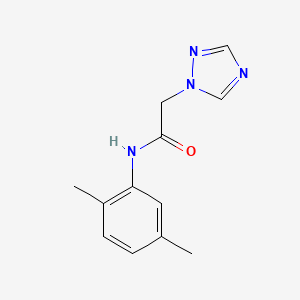
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a crucial role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and regulates downstream signaling pathways that control cell growth, differentiation, and apoptosis. N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide binds to the catalytic domain of PKC and inhibits its activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide depend on the specific cell type and tissue being studied. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis by suppressing PKC signaling pathways. In animal models of diabetes, N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity by enhancing insulin signaling pathways. Moreover, in animal models of neurodegenerative diseases, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide for lab experiments is its specificity for PKC, which allows researchers to study the role of PKC in various cellular processes. Moreover, the compound has been shown to be effective in various animal models of diseases, indicating its potential as a therapeutic agent. However, one of the limitations of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. Moreover, further studies are needed to elucidate the specific downstream signaling pathways that are affected by N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in different cell types and tissues. Additionally, the potential therapeutic applications of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in various diseases need to be further explored in clinical trials.
合成方法
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide involves a series of chemical reactions that start with the reaction of 3-pyridinecarboxylic acid with N-methylpyridine-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to yield N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide.
科学研究应用
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. In addition, N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-4-2-6-14-8-11)13(17)12-5-3-7-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJFWZOOSROUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

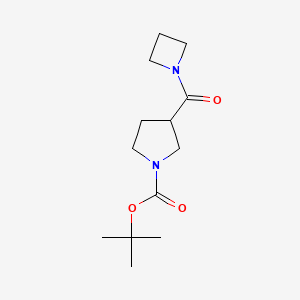
![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
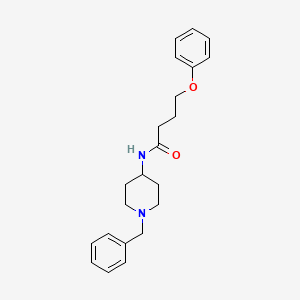
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

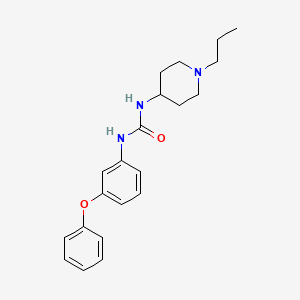
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)
